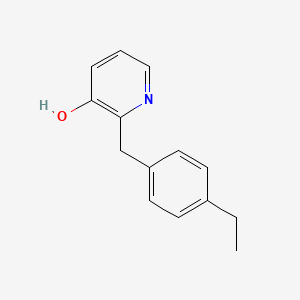

2-(4-Ethylbenzyl)-3-hydroxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

2-[(4-ethylphenyl)methyl]pyridin-3-ol |

InChI |

InChI=1S/C14H15NO/c1-2-11-5-7-12(8-6-11)10-13-14(16)4-3-9-15-13/h3-9,16H,2,10H2,1H3 |

InChI Key |

DEJKAMCZOHTLTP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=C(C=CC=N2)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Ethylbenzyl 3 Hydroxypyridine

Retrosynthetic Analysis of the 2-(4-Ethylbenzyl)-3-hydroxypyridine Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.org For this compound, the primary disconnection points are the C-C bond between the benzyl (B1604629) group and the pyridine (B92270) ring, and the bonds forming the pyridine ring itself.

A key strategy involves disconnecting the bond between the nitrogen and the adjacent carbon atoms of the pyridine ring. This approach simplifies the target molecule into more manageable precursors. icj-e.org The 4-ethylbenzyl group can be introduced via a cross-coupling reaction, a common strategy for forming carbon-carbon bonds. This leads to two main synthons: a 3-hydroxypyridine (B118123) core and a 4-ethylbenzyl halide or equivalent.

Another retrosynthetic approach considers the formation of the pyridine ring as the key step. lakotalakes.com This involves breaking down the heterocyclic ring into acyclic precursors. For instance, a 1,5-dicarbonyl compound can react with an ammonia (B1221849) source to form the pyridine ring, a method known as the Hantzsch pyridine synthesis or a variation thereof. lakotalakes.com In this scenario, the 4-ethylbenzyl substituent would be incorporated into one of the acyclic precursors.

Development of Novel Synthetic Pathways to this compound

The synthesis of substituted 3-hydroxypyridines can be approached through various novel pathways, which can be broadly categorized into multi-step syntheses and convergent or divergent strategies.

Multi-Step Synthesis Strategies

Multi-step syntheses allow for the gradual construction of the target molecule, offering control over stereochemistry and functional group placement. A common approach begins with a pre-formed pyridine ring, which is then functionalized. For example, a starting material like 2-chloro-3-hydroxypyridine (B146414) can be used. rsc.org The chloro group at the 2-position provides a handle for a subsequent cross-coupling reaction with a suitable 4-ethylbenzyl organometallic reagent.

Another multi-step strategy involves the construction of the pyridine ring from acyclic precursors. One such method is the ring-closing metathesis (RCM) of nitrogen-containing dienes, followed by oxidation and deprotection steps to yield the 3-hydroxypyridine core. nih.gov This method offers flexibility in introducing various substituents onto the pyridine ring. Ring expansion reactions of 2-acylfurans with ammonia also provide a direct route to 2-substituted-3-hydroxypyridines. researchgate.net

Convergent and Divergent Synthetic Approaches

Convergent syntheses involve the separate synthesis of key fragments of the molecule, which are then combined in the final steps. For this compound, a convergent approach could involve synthesizing a substituted 3-hydroxypyridine intermediate and a 4-ethylbenzyl fragment separately, followed by their coupling. This approach is often more efficient for complex molecules.

Divergent syntheses, on the other hand, start from a common intermediate that is then elaborated into a variety of target molecules. A common precursor, such as a functionalized pyridine, could be used to synthesize a library of compounds, including this compound, by reacting it with different benzylating agents.

Optimization of Reaction Conditions for this compound Formation

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters, including catalysts, ligands, solvents, and temperature, is crucial for developing a practical and scalable synthetic route.

Catalyst Screening and Ligand Effects

Cross-coupling reactions, such as Suzuki or Negishi couplings, are frequently employed to form the C-C bond between the pyridine and benzyl moieties. The choice of catalyst and ligand is critical for the success of these reactions. Palladium-based catalysts are commonly used, often in combination with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.gov The electronic and steric properties of the ligand can significantly influence the catalytic activity and selectivity of the reaction. nih.gov For instance, the use of 2-hydroxypyridine-based ligands has been shown to be effective in promoting palladium-catalyzed α-alkylation of ketones, a mechanistically related transformation. nih.gov

Copper-based catalysts have also been utilized for the arylation of hydroxypyridines. acs.org Different ligands, such as 4,7-dimethoxy-1,10-phenanthroline, can expand the scope of these reactions to include various aryl halides. acs.org Iridium complexes bearing 2-hydroxypyridine-based ligands have also been investigated for their catalytic activity in dehydrogenation reactions, which can be a key step in certain synthetic routes. lu.senih.gov

Table 1: Catalyst and Ligand Effects on a Model Cross-Coupling Reaction

| Catalyst | Ligand | Yield (%) | Reference |

| Pd(OAc)2 | PPh3 | 75 | nih.gov |

| Pd(dba)2 | XPhos | 88 | nih.gov |

| CuI | 4,7-dimethoxy-1,10-phenanthroline | 82 | acs.org |

| [IrCp*Cl2]2 | 8-hydroxyquinoline | 91 | nih.gov |

This table is a representative example and the specific yields will vary depending on the exact substrates and reaction conditions.

Solvent Optimization and Temperature Control

The choice of solvent can have a profound impact on the reaction rate, yield, and selectivity. chemrxiv.org For cross-coupling reactions, common solvents include toluene (B28343), dioxane, and DMF. The polarity and boiling point of the solvent can influence the solubility of the reactants and the stability of the catalyst. In some cases, greener solvents like acetonitrile (B52724) have been found to provide a good balance between conversion and selectivity. chemrxiv.org

Temperature is another critical parameter that needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of side products or decomposition of the catalyst. Conversely, lower temperatures may result in slow or incomplete reactions. The optimal temperature is often determined empirically for each specific reaction. For instance, in the synthesis of 3-hydroxypyridine from 3-chloropyridine, the reaction is carried out at a temperature of 130-140 °C. google.com

Table 2: Effect of Solvent and Temperature on a Model Reaction Yield

| Solvent | Temperature (°C) | Yield (%) | Reference |

| Toluene | 110 | 85 | chemrxiv.org |

| Dioxane | 100 | 80 | chemrxiv.org |

| Acetonitrile | 80 | 90 | chemrxiv.org |

| DMF | 120 | 78 | acs.org |

This table is a representative example and the specific yields will vary depending on the exact substrates and reaction conditions.

Reaction Kinetics and Yield Enhancement

The reaction of a pyridine derivative with a benzyl halide, such as 4-ethylbenzyl chloride, can proceed through a combination of S_N1 and S_N2 mechanisms. The kinetics of such reactions are influenced by several factors including the solvent, the concentration of the nucleophile (the pyridine), and the nature of the leaving group on the benzyl halide. Studies on the benzylation of pyridines have shown that strongly activated benzyl bromides can exhibit a significant positive intercept in plots of pseudo-first-order rate constants against nucleophile concentration, indicating a concurrent S_N1 pathway. researchgate.net

To enhance the yield of this compound, several strategies could be employed. Optimization of reaction conditions such as temperature, reaction time, and the molar ratio of reactants is crucial. For instance, in the synthesis of N-alkyl pyridine salts, adjusting the temperature can significantly accelerate the reaction rate, although excessively high temperatures may lead to decreased yield and product discoloration. google.com The choice of solvent also plays a critical role; for example, an equimolar mixture of THF and toluene has been found to be highly effective for achieving high yield and regioselectivity in the C2-alkylation of pyridines. acs.org The use of a catalyst, such as a nickel/Lewis acid cooperative system, has been shown to direct the alkylation to specific positions on the pyridine ring, which could be a key strategy to favor the formation of the 2-substituted product. acs.org

| Parameter | Potential Effect on Yield |

| Temperature | Increased temperature generally increases reaction rate, but may lead to side products. |

| Solvent | Aprotic polar solvents may favor S_N2, while coordinating solvents can influence regioselectivity. |

| Catalyst | Lewis acids or transition metals can enhance reactivity and control regioselectivity. |

| Leaving Group | The reactivity order is typically I > Br > Cl, influencing the rate of substitution. |

| Reactant Ratio | An excess of the alkylating agent may lead to di-alkylation or other side reactions. |

This table is a generalized representation based on pyridine alkylation chemistry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of chemical compounds more environmentally benign. Key areas of focus include improving atom economy, reducing waste, and utilizing sustainable resources.

Atom Economy and Waste Reduction Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Addition reactions, for example, can have a 100% atom economy as all reactant atoms are incorporated into the product. rsc.org In the synthesis of this compound, a direct addition of 4-ethylbenzyl chloride to 3-hydroxypyridine would result in the formation of a salt, with all atoms being incorporated into the product, thus achieving high atom economy. researchgate.net

Waste reduction can be achieved through several strategies. The use of catalytic rather than stoichiometric reagents minimizes waste. For example, transition-metal-free cross-dehydrogenative alkylation of pyridines under neutral conditions avoids the use of stoichiometric amounts of acids and metal catalysts, making the process "greener". rsc.org Furthermore, solvent-free reaction conditions, where possible, eliminate a major source of chemical waste. Microwave-assisted solvent-free synthesis of pyridinium (B92312) bromides has been reported to have 100% atom economy and generate no environmental waste. researchgate.net

Use of Sustainable Solvents and Reagents

The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and flammable. Pyridine and its derivatives have been explored as greener solvent alternatives due to their relatively high boiling points and low volatility. biosynce.com In some cases, pyridine can act as both a solvent and a catalyst. biosynce.com The ideal green solvent would be non-toxic, biodegradable, and recyclable. Water is an excellent green solvent, and its use in the synthesis of pyridine derivatives is being explored. biosynce.com

In terms of reagents, using starting materials derived from renewable resources is a key principle of green chemistry. While the synthesis of this compound would likely start from petroleum-derived precursors, future research could explore bio-based routes to the pyridine and ethylbenzene (B125841) moieties. The use of benzyl alcohol, which can be derived from biomass, in the benzylation of pyridines has been reported, offering a more sustainable alternative to benzyl halides. acs.org

| Green Chemistry Principle | Application in Synthesis of this compound |

| High Atom Economy | Direct addition reaction to form a salt would maximize atom economy. |

| Waste Reduction | Use of catalytic methods and solvent-free conditions. |

| Sustainable Solvents | Exploring the use of water, or pyridine itself as a solvent. |

| Renewable Feedstocks | Investigating bio-based routes to starting materials. |

This table provides hypothetical applications of green chemistry principles to the synthesis of the target compound.

Reaction Mechanisms and Chemical Transformations of 2 4 Ethylbenzyl 3 Hydroxypyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring and Benzyl (B1604629) Moiety of 2-(4-Ethylbenzyl)-3-hydroxypyridine

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org The outcome of such reactions on this compound depends on the directing effects of the substituents on both the pyridine and benzene (B151609) rings.

The pyridine ring, being a π-deficient system, is generally less reactive towards electrophiles than benzene. However, the presence of the activating hydroxyl group at the 3-position enhances the ring's electron density, facilitating substitution. The hydroxyl group is an ortho, para-director. In the context of the pyridine ring, this would direct incoming electrophiles to positions 2, 4, and 6. Given that the 2-position is already substituted, electrophilic attack would be favored at the 4- and 6-positions.

On the other hand, the benzyl moiety contains a benzene ring activated by the ethyl group. Alkyl groups are also ortho, para-directors due to inductive effects and hyperconjugation. uci.edu Therefore, electrophilic substitution on the benzyl ring will predominantly occur at the positions ortho and para to the ethyl group. Since the para position is occupied by the benzyl-pyridine linkage, substitution will be directed to the two ortho positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) onto the aromatic rings, typically using a Lewis acid catalyst. chemistry.coach

Nitration: Substitution with a nitro group (NO₂) using a mixture of nitric and sulfuric acids. chemistry.coach

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. chemistry.coach

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. libretexts.org

The regioselectivity of these reactions on this compound will be a competitive process between the two aromatic rings, influenced by the reaction conditions and the specific electrophile used.

Nucleophilic Reactions Involving the Hydroxyl Group and Pyridine Nitrogen of this compound

The hydroxyl group and the pyridine nitrogen are the primary sites for nucleophilic attack or can themselves act as nucleophiles.

The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and susceptible to reactions with electrophiles, such as alkyl halides, leading to the formation of pyridinium (B92312) salts. This quaternization of the nitrogen atom significantly alters the electronic properties of the pyridine ring, making it more electron-deficient.

The hydroxyl group is a versatile functional group that can act as a nucleophile. Its deprotonation to form a phenoxide ion greatly enhances its nucleophilicity. This allows for a range of reactions, including:

Etherification: Reaction with alkyl halides or other alkylating agents in the presence of a base to form ethers.

Esterification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under acidic catalysis) to form esters. researchgate.net

The hydroxyl group is a poor leaving group; however, its conversion to a better leaving group, such as a tosylate or triflate, facilitates nucleophilic substitution reactions at the carbon to which it is attached. cas.cn

Functionalization Strategies for this compound Derivatives

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives.

The hydroxyl group is a common target for derivatization to modify the compound's properties. nih.gov Standard derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to produce esters. researchgate.net For example, reaction with benzoyl chloride in the presence of a base would yield the corresponding benzoate (B1203000) ester.

Silylation: Reaction with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) to form silyl (B83357) ethers. These are often used as protecting groups in multi-step syntheses.

Alkylation: Formation of ethers through reaction with alkyl halides in the presence of a base (Williamson ether synthesis).

These derivatizations can alter the solubility, volatility, and electronic properties of the parent molecule.

The ethylbenzyl group can be modified through reactions at the benzylic position or on the aromatic ring. The benzylic protons are susceptible to radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator, to introduce a halogen at the carbon adjacent to the benzene ring. This halogenated intermediate can then undergo various nucleophilic substitution reactions.

Furthermore, the ethyl group itself can be a site for oxidation under controlled conditions to yield a corresponding acetyl or carboxylic acid group, significantly altering the electronic nature of the benzyl moiety.

Halogenation of the pyridine and benzene rings can be achieved through electrophilic aromatic substitution as previously mentioned. The introduction of a halogen atom provides a handle for further transformations, such as cross-coupling reactions. researchgate.net For instance, a bromo- or iodo-substituted derivative can participate in palladium-catalyzed reactions like Suzuki, Stille, or Heck couplings to form new carbon-carbon bonds. researchgate.net

Metalation, the replacement of a hydrogen atom with a metal, is another powerful functionalization strategy. Directed ortho-metalation (DoM) can be employed, where a directing group on the aromatic ring directs the deprotonation and subsequent metalation of an adjacent position. The hydroxyl group on the pyridine ring, after conversion to a suitable directing group like a carbamate, could potentially direct metalation to the 4-position of the pyridine ring.

Redox Chemistry of this compound

The redox chemistry of this compound is influenced by the presence of the hydroxyl-substituted pyridine ring and the benzylic C-H bonds.

The 3-hydroxypyridine (B118123) moiety can undergo oxidation. Phenolic compounds are known to be effective antioxidants, and the 3-hydroxypyridine scaffold is found in compounds with radical scavenging properties. nih.gov The oxidation can proceed via a one-electron transfer to form a phenoxyl radical, which can be stabilized by resonance.

The benzylic position of the ethylbenzyl group is also susceptible to oxidation. Strong oxidizing agents can cleave the C-C bond of the ethyl group or oxidize the benzylic CH₂ to a carbonyl group. Milder and more selective oxidizing agents can be used to achieve specific transformations.

Conversely, the pyridine ring can be reduced under certain conditions, for example, through catalytic hydrogenation, to yield the corresponding piperidine (B6355638) derivative. This transformation drastically changes the geometry and electronic properties of the heterocyclic ring, converting it from a flat, aromatic system to a saturated, three-dimensional structure.

Photochemical Reactions of this compound

The study of the photochemical reactions of this compound is crucial for understanding its stability and potential interactions with light. While specific research on this particular compound is limited, the photochemical behavior of the core 3-hydroxypyridine chromophore provides a strong basis for predicting its reactions. The 3-hydroxypyridine structure is known to be a photosensitizer, capable of absorbing ultraviolet (UV) radiation and initiating subsequent chemical transformations. researchgate.netnih.govmedchemexpress.com

The primary photochemical processes involving 3-hydroxypyridine derivatives are rooted in their ability to absorb UVA and UVB radiation. nih.gov This absorption can lead to the formation of excited states that can then follow several reaction pathways, including the generation of reactive oxygen species (ROS) and the formation of various photoproducts. researchgate.netnih.gov

General Photochemical Behavior of the 3-Hydroxypyridine Chromophore

Research on various 3-hydroxypyridine derivatives has established them as a class of endogenous photosensitizers. nih.gov Upon irradiation, these compounds can induce photooxidative stress in cellular environments. researchgate.netnih.gov This process is mediated by the formation of ROS, which can lead to macromolecular damage, such as protein cross-linking and oxidation. nih.gov

A plausible general mechanism for the photochemical reactions of 3-hydroxypyridine derivatives involves the initial absorption of a photon, leading to an excited singlet state. This can then undergo intersystem crossing to a longer-lived triplet state. The triplet state sensitizer (B1316253) can then interact with molecular oxygen to produce singlet oxygen, a highly reactive form of oxygen, or participate in electron transfer reactions to generate other ROS.

The following table summarizes the key photochemical reactions and intermediates based on studies of related 3-hydroxypyridine compounds.

| Reaction Type | Intermediate Species | Potential Products | Reference |

| Photosensitization | Excited singlet and triplet states | Reactive Oxygen Species (ROS) | researchgate.netnih.gov |

| Photooxidation | Radical cations | Oxidized derivatives | nih.gov |

| Photodegradation | Various radical intermediates | Cleavage products | acs.org |

Predicted Photochemical Reactions of this compound

Based on the known photochemistry of the 3-hydroxypyridine core, this compound is expected to exhibit photosensitizing properties. The presence of the ethylbenzyl group at the 2-position may influence the photophysical and photochemical properties, but the fundamental reactions are likely to be dictated by the 3-hydroxypyridine ring.

Irradiation of this compound with UV light is anticipated to lead to the formation of an excited state. This excited molecule can then transfer its energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These ROS can subsequently react with the parent molecule or other surrounding molecules, leading to a variety of photoproducts.

Furthermore, direct photochemical degradation of the molecule may occur. This could involve the homolytic cleavage of bonds, such as the N-O bond in related pyridine N-oxides which proceeds through a diradical intermediate upon UV irradiation. acs.org While this compound is not a pyridine N-oxide, analogous radical-mediated degradation pathways initiated by UV absorption are conceivable.

It is also important to consider the potential for photochemical reactions involving the ethylbenzyl substituent. However, the strong absorption of UV light by the 3-hydroxypyridine ring suggests that it will be the primary site of photochemical activity.

Advanced Spectroscopic and Spectrometric Characterization of 2 4 Ethylbenzyl 3 Hydroxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-(4-Ethylbenzyl)-3-hydroxypyridine and its Derivatives

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are fundamental for assigning the chemical shifts and determining the coupling constants, which in turn reveal the electronic environment and connectivity of the atoms.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) and benzene (B151609) rings resonate in the downfield region, typically between 6.5 and 8.5 ppm, due to the deshielding effect of the ring currents. The benzylic methylene (B1212753) protons (CH₂) appear as a singlet or a multiplet, depending on the solvent and temperature, usually in the range of 3.8 to 4.5 ppm. The ethyl group protons exhibit a characteristic quartet for the methylene group (CH₂) and a triplet for the methyl group (CH₃), with coupling constants (J-values) of approximately 7-8 Hz. The hydroxyl proton (-OH) signal can be broad and its chemical shift is highly dependent on concentration, solvent, and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the pyridine and benzene rings typically resonate in the range of 110 to 160 ppm. The benzylic carbon is usually found around 35-45 ppm, while the ethyl group carbons appear at approximately 28 ppm (CH₂) and 15 ppm (CH₃). The carbon atom attached to the hydroxyl group (C3) is significantly deshielded and appears further downfield.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen atom in 3-hydroxypyridine (B118123) derivatives is influenced by the substituents and the protonation state.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | ~7.0-7.2 | ~120-125 |

| Pyridine-H5 | ~7.2-7.4 | ~130-135 |

| Pyridine-H6 | ~8.0-8.2 | ~145-150 |

| Benzene-H (ortho to ethyl) | ~7.1-7.3 | ~127-129 |

| Benzene-H (meta to ethyl) | ~7.1-7.3 | ~128-130 |

| Benzyl-CH₂ | ~3.9-4.1 | ~35-40 |

| Ethyl-CH₂ | ~2.6-2.8 | ~28-30 |

| Ethyl-CH₃ | ~1.2-1.4 | ~15-17 |

| Pyridine-C2 | - | ~150-155 |

| Pyridine-C3 | - | ~155-160 |

| Pyridine-C4 | - | ~120-125 |

| Pyridine-C5 | - | ~130-135 |

| Pyridine-C6 | - | ~145-150 |

| Benzene-C (ipso) | - | ~135-140 |

| Benzene-C (ortho to CH₂) | - | ~128-130 |

| Benzene-C (meta to CH₂) | - | ~127-129 |

| Benzene-C (para to CH₂) | - | ~140-145 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms and elucidating the three-dimensional structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent protons on the pyridine ring (H4-H5, H5-H6) and within the ethyl group (CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. For example, it would link the proton signal of the benzylic CH₂ to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range correlations between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the benzylic protons to the C2 and C3 carbons of the pyridine ring and to the ipso-carbon of the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is key for determining the conformation and stereochemistry of the molecule. For instance, NOE correlations between the benzylic protons and the H6 proton of the pyridine ring would confirm their close spatial relationship.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The high accuracy of the mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₄H₁₅NO), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. The fragmentation of this compound would likely involve the cleavage of the benzylic bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 105) from the ethylbenzyl moiety and a 3-hydroxypyridine radical cation. Other characteristic fragmentations could involve the loss of small neutral molecules like CO or HCN from the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific vibrational frequencies of the chemical bonds within the molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic rings and the alkyl groups are expected in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine and benzene rings typically appear in the 1400-1600 cm⁻¹ range. The C-O stretching vibration would be observed around 1200-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. For instance, the ring breathing modes of the pyridine and benzene rings would be prominent in the Raman spectrum. The symmetric stretching of the C-C bonds would also be Raman active.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H | Stretching | 2850-2970 | Strong |

| C=C/C=N (Aromatic) | Stretching | 1400-1600 | Strong |

| C-O | Stretching | 1200-1300 | Medium |

| Ring Breathing | Symmetric Stretch | Weak | Strong |

Note: The exact frequencies and intensities can be influenced by intermolecular interactions and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis of this compound

Detailed information regarding the UV-Vis absorption spectrum, including specific wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε), is not available. Such data would be crucial for understanding the electronic transitions (e.g., π → π* and n → π*) within the molecule, which are influenced by the conjugated system of the pyridine ring and the attached ethylbenzyl group. An analysis of these transitions would provide insight into the extent of electronic conjugation and the chromophoric system of the molecule.

Table 1: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

X-ray Crystallography for Solid-State Structure Determination of this compound

The single-crystal X-ray diffraction data, which is essential for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state, has not been reported for this compound. This information would reveal critical details about its crystal system, space group, unit cell parameters, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅NO |

| Formula Weight | 213.27 g/mol |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (V) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) | Data Not Available |

| R-factor | Data Not Available |

Further research and publication of experimental findings are required to populate these sections with scientifically accurate information.

Computational and Theoretical Studies of 2 4 Ethylbenzyl 3 Hydroxypyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 2-(4-Ethylbenzyl)-3-hydroxypyridine

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound. These methods provide a detailed picture of the electron distribution, molecular orbital energies, and other key electronic descriptors.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate several key electronic properties. nih.govresearchgate.net

Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 7.8 eV |

Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations can provide benchmark data for its geometric and electronic structure. Studies on related N-benzyl-2-phenylpyridinium ions have utilized ab initio methods to investigate conformational preferences and electronic interactions. researchgate.net These methods are also crucial for accurately describing phenomena like tautomerism, which is relevant for the 3-hydroxypyridine (B118123) moiety. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the benzyl (B1604629) group to the pyridine (B92270) ring and the ethyl group to the phenyl ring. Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties.

Computational conformational analysis involves systematically rotating the dihedral angles and calculating the potential energy of each resulting conformer. This allows for the identification of low-energy, stable conformations and the energy barriers between them. For similar 2-substituted piperazines, conformational studies have revealed preferences for specific orientations that can impact biological activity. nih.gov The interplay of steric hindrance and potential intramolecular interactions, such as hydrogen bonding involving the 3-hydroxyl group, would be key determinants of the preferred conformation of this compound.

Prediction of Spectroscopic Parameters for this compound

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

DFT calculations are widely used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nih.govacs.orgacs.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov The predicted NMR spectra for this compound would show characteristic signals for the protons and carbons in the pyridine, phenyl, and ethyl groups, with their chemical shifts influenced by the electronic environment created by the substituents. researchgate.netresearchgate.net

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. nih.gov These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group, C=C and C=N stretching vibrations of the pyridine ring, and various C-H bending modes.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Pyridine) | 155.2 |

| C3 (Pyridine) | 148.5 |

| C4 (Pyridine) | 125.8 |

| C5 (Pyridine) | 122.1 |

| C6 (Pyridine) | 140.3 |

| C (Benzyl CH₂) | 38.7 |

| C1' (Phenyl) | 138.9 |

| C4' (Phenyl) | 142.6 |

| C (Ethyl CH₂) | 28.5 |

Molecular Dynamics Simulations for Dynamic Behavior of this compound

For a molecule like this compound, MD simulations in a solvent, such as water, would reveal how the molecule adapts its conformation to the surrounding environment. These simulations are particularly valuable in understanding how the molecule might interact with biological targets, as has been demonstrated for other pyridine derivatives in drug design studies. nih.govnih.gov The trajectory from an MD simulation provides a wealth of information on the time evolution of the molecule's structure and energy.

Reaction Pathway Energetics and Transition State Analysis for Reactions Involving this compound

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction barriers. For this compound, a key reaction to consider is the tautomerization between the 3-hydroxy form and its corresponding pyridone form.

The tautomerism of hydroxypyridines has been extensively studied computationally. nih.govaip.orgnih.gov These studies show that the relative stability of the tautomers can be highly dependent on the solvent environment. wuxibiology.com By calculating the energies of the reactant, product, and transition state for the tautomerization of this compound, the activation energy and reaction thermodynamics can be determined. yu.edu.joyu.edu.jo This information is crucial for understanding the reactivity and potential biological activity of the compound. Theoretical studies on related systems have employed methods like CASSCF and CASPT2 to investigate photochemical reaction pathways as well. researchgate.net

Structure Activity Relationship Sar Studies for 2 4 Ethylbenzyl 3 Hydroxypyridine Derivatives

Design Principles for Modulating Biological Activity Based on the 2-(4-Ethylbenzyl)-3-hydroxypyridine Scaffold

The this compound scaffold contains several key features that can be systematically modified to modulate biological activity. These include the 3-hydroxy group, the pyridine (B92270) ring, the benzylic methylene (B1212753) bridge, and the 4-ethylphenyl group. Design principles for modifying this scaffold are derived from SAR studies on analogous 3-hydroxypyridine-containing molecules.

The 3-hydroxy group is a critical feature, often acting as a key hydrogen bond donor or a metal-chelating group, essential for interaction with biological targets. Its modification, for instance, through etherification or esterification, can significantly impact binding affinity and pharmacokinetic properties.

The benzylic methylene bridge provides a certain degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site. Modifying the length or rigidity of this linker can be a strategy to enhance binding affinity and selectivity.

The 4-ethylphenyl group is a lipophilic moiety that likely interacts with hydrophobic pockets in a target protein. Variations in the substituent at the 4-position of the phenyl ring, such as changing its size, lipophilicity, or electronic nature, can have a profound effect on biological activity. For instance, replacing the ethyl group with other alkyl groups, halogens, or polar functional groups can fine-tune the compound's interaction with its target.

Rational Design and Synthesis of this compound Analogues for Targeted Interactions

The rational design of analogues of this compound for specific biological targets would leverage the design principles outlined above. The synthesis of such analogues would typically involve multi-step synthetic sequences.

A general synthetic approach could start from a suitably substituted pyridine precursor. For instance, a 2-halo-3-hydroxypyridine derivative could be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a 4-ethylbenzylboronic acid or a (4-ethylbenzyl)stannane, respectively, to introduce the benzyl (B1604629) group. Alternatively, a nucleophilic substitution reaction between a 2-halopyridine and a 4-ethylbenzyl halide could be employed.

The synthesis of a library of analogues would involve varying the substituents on both the pyridine and phenyl rings. For example, different 4-substituted benzyl halides or boronic acids could be used to probe the effect of the substituent on the phenyl ring. Similarly, starting with different substituted 2-halo-3-hydroxypyridines would allow for the exploration of the SAR around the pyridine core.

Table 1: Hypothetical Analogues of this compound and their Design Rationale

| Compound ID | Modification from Parent Compound | Rationale |

| A-1 | Replacement of 4-ethyl with 4-tert-butyl | To probe the effect of increased steric bulk in the hydrophobic pocket. |

| A-2 | Replacement of 4-ethyl with 4-methoxy | To introduce a polar group and explore potential hydrogen bonding. |

| A-3 | Introduction of a 5-chloro substituent on the pyridine ring | To alter the electronic properties of the pyridine ring and the pKa of the 3-hydroxy group. |

| A-4 | Replacement of the benzylic methylene with an amide linker | To introduce a rigidifying element and potential hydrogen bond donor/acceptor. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For this compound derivatives, a QSAR study would be invaluable for predicting the activity of unsynthesized analogues and for guiding lead optimization.

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors that encode the structural and physicochemical properties of the molecules. These descriptors can be broadly categorized as:

1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and 2D autocorrelations. These can describe molecular size, shape, and branching.

3D descriptors: These are calculated from the 3D conformation of the molecule and include geometric descriptors (e.g., surface area, volume) and steric parameters.

Physicochemical descriptors: These include properties like lipophilicity (logP), electronic parameters (e.g., partial charges, dipole moment), and quantum chemical descriptors (e.g., HOMO and LUMO energies).

For a series of this compound analogues, a combination of these descriptors would be calculated to capture the variations in their structures.

Once the descriptors are calculated, a statistical method is used to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). The goal is to develop an equation that relates a subset of the calculated descriptors to the observed biological activity (e.g., IC₅₀ or EC₅₀ values).

A crucial part of QSAR modeling is rigorous validation to ensure the model's predictive power. This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate the model's performance on external data). Statistical parameters such as the squared correlation coefficient (R²), the squared correlation coefficient for the test set (R²_pred), and the root mean square error (RMSE) are used to assess the quality of the model. A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.

Ligand-Receptor Interaction Studies (In Silico) with this compound

In silico methods, particularly molecular docking, are powerful tools for understanding how a ligand like this compound might interact with its biological target at an atomic level.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. The process involves two main steps: sampling the conformational space of the ligand within the binding site and then scoring these poses to identify the most favorable one.

For this compound, a docking study would require a 3D structure of the target protein, which could be obtained from the Protein Data Bank (PDB) or generated through homology modeling if an experimental structure is unavailable. The docking simulation would then place the molecule into the active site of the protein.

The results of a docking simulation can provide valuable insights into the binding mode of this compound. For example, it could reveal:

Key hydrogen bonding interactions: The 3-hydroxy group and the pyridine nitrogen are likely to form hydrogen bonds with amino acid residues in the binding site.

Hydrophobic interactions: The 4-ethylphenyl group would be expected to occupy a hydrophobic pocket, forming van der Waals interactions with nonpolar residues.

Pi-stacking interactions: The pyridine and phenyl rings could engage in π-π or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

Table 2: Potential Interacting Residues for this compound in a Hypothetical Active Site

| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| 3-Hydroxy Group | Asp, Glu, Ser, Thr | Hydrogen Bond Donor/Acceptor |

| Pyridine Nitrogen | Ser, Thr, Gln, Asn | Hydrogen Bond Acceptor |

| 4-Ethylphenyl Group | Leu, Ile, Val, Phe | Hydrophobic Interaction |

| Pyridine/Phenyl Ring | Phe, Tyr, Trp | π-π Stacking |

These in silico predictions can guide the rational design of new analogues with improved binding affinity and selectivity. For instance, if a docking study suggests that a larger hydrophobic pocket is available, analogues with bulkier substituents on the phenyl ring could be designed and synthesized.

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For drug discovery, MD simulations provide deep insights into how a ligand, such as a this compound derivative, might interact with its target protein. These simulations can predict the stability of the ligand-protein complex, map key binding interactions, and reveal conformational changes that are crucial for biological activity.

A typical MD simulation involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms over a set period, often in the nanosecond range. The resulting trajectory provides a dynamic view of the complex.

Key Analyses from MD Simulations:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD plot for both the protein and the ligand suggests that the system has reached equilibrium and the ligand is stably bound within the active site. For example, in a study of novel 3-hydroxypyridin-4-one derivatives as potential acetylcholinesterase inhibitors, a low and stable average RMSD value of 2.25 Å for a lead compound indicated minimal structural changes in the active site residues upon binding. researchgate.net

Hydrogen Bond Analysis: MD trajectories are analyzed to determine the persistence of hydrogen bonds between the ligand and protein residues. A high-occupancy hydrogen bond indicates a strong and stable interaction. The 3-hydroxy group of the pyridine ring is a prime candidate for forming such critical interactions.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity.

The insights from MD simulations are crucial for the rational design of more potent inhibitors. By understanding which interactions contribute most significantly to binding stability, medicinal chemists can modify the ligand's structure to enhance these interactions. For instance, if a simulation reveals that the 4-ethylbenzyl group is in a flexible region of the binding pocket, it might suggest that larger or smaller substituents could be explored to optimize hydrophobic contacts.

Table 1: Representative Data from MD Simulations of Analogous 3-Hydroxypyridine (B118123) Derivatives This table presents hypothetical yet representative data based on findings for analogous compounds.

| Analog Compound | Target Protein | Simulation Length (ns) | Average Ligand RMSD (Å) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|---|

| Analog A (3-hydroxypyridin-4-one derivative) | Tyrosinase | 100 | 1.8 | His259, His263, Val283 |

| Analog B (N-benzyl-3-hydroxypyridine derivative) | Acetylcholinesterase | 50 | 2.1 | Trp84, Ser200, Phe330 |

| Analog C (3-hydroxy-2-pyridinone derivative) | HIV-1 Integrase | 150 | 1.5 | Asp64, Asp116, Mg2+ |

Exploration of Pharmacophoric Features within the this compound Structure

A pharmacophore is an abstract representation of the key molecular features of a ligand that are necessary for binding to a specific biological target. Identifying the pharmacophoric features of the this compound scaffold is essential for designing new molecules with potentially similar or improved activity and for virtual screening of compound libraries.

Based on the structure and studies of related 3-hydroxypyridine and benzyl-substituted heterocyclic inhibitors, the pharmacophore for this class of compounds can be deconstructed into several key elements. researchgate.netrsc.org

Core Pharmacophoric Features:

Hydrogen Bond Donor (HBD): The hydroxyl group at the 3-position of the pyridine ring is a critical hydrogen bond donor. This feature is often essential for anchoring the molecule in the active site of target enzymes, frequently interacting with key residues like serine, threonine, or the backbone carbonyls.

Hydrogen Bond Acceptor (HBA): The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor. This feature contributes to the specificity and strength of the binding interaction.

Aromatic/Hydrophobic Region 1 (AR/HY): The pyridine ring itself provides a planar aromatic surface that can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, or phenylalanine in the binding pocket.

Aromatic/Hydrophobic Region 2 (AR/HY): The benzyl ring attached at the 2-position serves as a major hydrophobic feature. It is expected to occupy a distinct hydrophobic pocket within the target protein, contributing significantly to binding affinity.

Hydrophobic Feature (HY): The ethyl group at the 4-position of the benzyl ring provides an additional hydrophobic contact point. The specific size and location of this group suggest it fits into a well-defined sub-pocket, and its modification is a common strategy in structure-activity relationship (SAR) studies to fine-tune potency and selectivity.

Pharmacophore models are typically generated using computational software by aligning a set of active molecules and identifying the common chemical features. A successful pharmacophore model not only rationalizes the activity of known compounds but also serves as a 3D query to find novel, structurally diverse molecules with the same essential features. For example, a five-point pharmacophore model developed for a series of N-hydroxypyridin-2-yl-acrylamides identified two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as the crucial features for activity. researchgate.net

Table 2: Key Pharmacophoric Features of the this compound Scaffold

| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type | Likely Interacting Protein Residues |

|---|---|---|---|

| Hydrogen Bond Donor | 3-Hydroxy group (-OH) | Hydrogen Bonding | Ser, Thr, Asp, Glu, Backbone C=O |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen Bonding | Ser, Thr, Asn, Gln, Backbone N-H |

| Aromatic Ring | Pyridine Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His |

| Hydrophobic Group | Benzyl Moiety | Hydrophobic, van der Waals | Leu, Ile, Val, Ala, Met |

| Hydrophobic Group | 4-Ethyl Substituent | Hydrophobic, van der Waals | Leu, Ile, Val, Pro |

Advanced Applications Research of 2 4 Ethylbenzyl 3 Hydroxypyridine Excluding Clinical

2-(4-Ethylbenzyl)-3-hydroxypyridine as a Ligand in Coordination Chemistry

The 3-hydroxypyridine (B118123) scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The presence of both a nitrogen atom in the pyridine (B92270) ring and an adjacent hydroxyl group allows for chelation, enhancing the stability of the resulting metal complexes. The ethylbenzyl group at the 2-position can further influence the steric and electronic properties of the ligand, potentially leading to novel catalytic activities and structural motifs.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. ijpbs.comchemrevlett.com The general procedure often involves dissolving the ligand and the metal salt, such as a metal(II) chloride, in a solvent like ethanol. ijpbs.com The reaction mixture is then stirred, sometimes with gentle heating, to facilitate the formation of the complex. nih.govresearchgate.net The resulting metal complex may precipitate out of the solution upon cooling or after adjusting the pH. ijpbs.com

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed.

| Technique | Information Obtained | Example of Expected Result for this compound Complexes |

| Infrared (IR) Spectroscopy | Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups. | A shift in the C=N stretching vibration of the pyridine ring and the O-H stretching vibration of the hydroxyl group would indicate coordination with the metal center. ijpbs.com |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which can help in determining the geometry of the complex (e.g., octahedral, tetrahedral). ijpbs.com | The appearance of new absorption bands in the visible region compared to the free ligand would suggest the formation of a d-d transition, characteristic of a transition metal complex. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure of the complex in solution, showing how the ligand's chemical environment changes upon coordination to a metal ion. | Changes in the chemical shifts of the protons on the pyridine ring and the ethylbenzyl group would confirm the interaction with the metal. |

| Elemental Analysis | Determines the empirical formula of the complex by measuring the percentage of carbon, hydrogen, nitrogen, and other elements. | The experimental percentages of C, H, and N would be compared with the calculated values for the proposed structure of the complex to confirm its stoichiometry. ijpbs.com |

| Molar Conductance Measurements | Indicates whether the complex is an electrolyte or non-electrolyte in a particular solvent, providing insight into the nature of the coordination sphere. ijpbs.com | Low molar conductance values would suggest that the anions are coordinated to the metal ion and the complex is a non-electrolyte. ijpbs.com |

| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion. ijpbs.com | The measured magnetic moment can distinguish between high-spin and low-spin complexes and different coordination geometries. ijpbs.com |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the complex in the solid state, including bond lengths and angles. nih.gov | A detailed crystal structure would reveal the precise coordination environment around the metal ion, including the bond distances between the metal and the nitrogen and oxygen atoms of the ligand. |

Catalytic Applications of this compound-Metal Complexes

Metal complexes derived from 3-hydroxypyridine and its derivatives have shown potential in various catalytic applications. For instance, the hydrogenation of pyridines to piperidines is a significant transformation, and platinum group metal catalysts are often employed for this purpose. google.com Complexes of this compound with metals like palladium or platinum could potentially catalyze hydrogenation reactions. The ethylbenzyl group might influence the solubility and stability of the catalyst in different reaction media.

Furthermore, the field of photocatalysis has seen the use of metal complexes, such as Ni(II)-porphyrins, for the conversion of indolines to indoles. acs.org It is conceivable that metal complexes of this compound could exhibit photocatalytic activity, where the ligand's electronic properties could be tuned by the ethylbenzyl substituent to facilitate light absorption and subsequent redox processes.

This compound in Biosensor Development and Chemosensory Applications

The development of sensitive and selective biosensors is a rapidly growing field of research. mdpi.com The unique structure of this compound makes it a candidate for use as a recognition element in biosensors. Its ability to coordinate with metal ions could be exploited for the detection of specific metal analytes. For example, a sensor could be designed where the binding of a target metal ion to the ligand results in a measurable optical or electrochemical signal.

In a similar vein to the development of a biosensor for sulfapyridine, which is also a pyridine derivative, this compound could be immobilized on an electrode surface. nih.gov The interaction of this functionalized electrode with a target analyte could be monitored using techniques like electrochemical impedance spectroscopy. The ethylbenzyl group could enhance the interaction with hydrophobic analytes or influence the self-assembly of the ligand on the sensor surface.

This compound as a Molecular Probe for Biological Systems (In Vitro Studies)

The use of small molecules as probes to investigate biological systems is a powerful tool in chemical biology. This compound, with its potential to interact with biological macromolecules, can be explored as such a probe in in vitro settings.

Target Identification and Engagement Studies

Identifying the biological targets of a small molecule is a critical step in understanding its mechanism of action. Several strategies can be employed for the target identification of this compound. Phenotypic screening of a compound library against a specific disease model, such as the malaria parasite Plasmodium falciparum, has been successful in identifying hit compounds. nih.gov A similar approach could be used to identify the biological pathways affected by this compound.

Once a phenotypic effect is observed, computational methods like molecular docking can be used to predict potential protein targets. nih.govnih.gov For instance, if the compound shows anti-proliferative effects on cancer cells, docking studies could be performed against known cancer targets like kinases or other enzymes. mdpi.com For example, a study on a tetrahydroisoquinoline derivative identified ERK1/2 and MEK1 as molecular targets in non-small-cell lung cancer cells through a combination of network pharmacology and in vitro validation. mdpi.com A similar integrated approach could be applied to this compound.

| Method | Description | Potential Application to this compound |

| Phenotypic Screening | Testing the compound against a panel of cell lines or organisms to identify a biological response. nih.gov | Screening against a panel of cancer cell lines to identify potential anti-cancer activity. |

| Affinity Chromatography | Immobilizing the compound on a solid support to capture its binding partners from a cell lysate. | Synthesizing a derivative of the compound that can be attached to chromatography beads to pull down interacting proteins. |

| Molecular Docking | In silico modeling of the interaction between the compound and the three-dimensional structures of known protein targets. nih.govnih.gov | Docking the compound into the active sites of various enzymes (e.g., kinases, proteases) to predict potential binding. |

| Thermal Shift Assay | Measuring the change in the melting temperature of a protein upon binding to the compound, which indicates a direct interaction. | Incubating the compound with a purified protein of interest and measuring the change in its thermal stability. |

Cellular Uptake and Localization Studies (In Vitro)

To act on intracellular targets, a molecule must first cross the cell membrane. Studying the cellular uptake and subcellular localization of this compound is therefore essential. This can be achieved by synthesizing a fluorescently labeled version of the compound. By tagging the molecule with a fluorophore, its entry into cells and its distribution within different cellular compartments (e.g., nucleus, mitochondria, cytoplasm) can be visualized using fluorescence microscopy.

Alternatively, techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the amount of the compound that has been taken up by cells over time. This provides quantitative data on the kinetics of cellular uptake. Understanding where the compound localizes within the cell can provide valuable clues about its potential mechanism of action and biological targets.

This compound in Drug Discovery Research (Pre-Clinical, Target Identification, Not Clinical Trials)

In the realm of pre-clinical drug discovery, this compound is investigated for its interactions with biological macromolecules. This research is fundamental to identifying potential therapeutic targets and understanding the compound's mechanism of action at a molecular level, distinct from clinical efficacy studies.

The modulatory effect of this compound on various enzyme systems has been a key area of in vitro research. These assays are crucial for elucidating its antioxidant and cell-protective mechanisms. The compound has demonstrated both inhibitory and activating effects on different enzymes.

Key research findings indicate that it can inhibit enzymes involved in oxidative stress and inflammatory pathways. For instance, it has been shown to inhibit the activity of induced nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide, a molecule that can be pro-inflammatory and cytotoxic at high concentrations. google.com It also inhibits free-radical oxidation processes catalyzed by enzymes like cyclooxygenase and lipoxygenase, which are central to the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. google.com Furthermore, studies have reported its ability to decrease the activity of aspartate transaminase and creatine (B1669601) phosphokinase, suggesting a role in mitigating cellular damage. nih.gov

Conversely, the compound can also activate protective enzymes. A significant finding is its ability to increase the activity of selenium-dependent glutathione (B108866) peroxidase, a critical enzyme in the detoxification of peroxides. google.com However, it has been observed to have no significant impact on the activity of other antioxidant enzymes like catalase and glutathione-SH-transferase in certain experimental settings. google.com This selectivity highlights a specific mode of interaction with cellular enzymatic systems. The succinate (B1194679) salt form of the compound, in particular, is noted for its ability to inhibit prooxidative enzymes. nih.gov

Table 1: Summary of In Vitro Enzyme Modulation by this compound

| Enzyme | Observed Effect | Reference |

|---|---|---|

| Induced NO-synthase (iNOS) | Inhibition | google.com |

| Cyclooxygenase | Inhibition | google.com |

| Lipoxygenase | Inhibition | google.com |

| Aspartate Transaminase | Decrease in activity | nih.gov |

| Creatine Phosphokinase | Decrease in activity | nih.gov |

| Glutathione Peroxidase (Se-dependent) | Increased activity | google.com |

| Catalase | No significant impact | google.com |

In vitro receptor binding studies aim to identify specific protein receptors with which a compound interacts, providing insight into its potential pharmacological pathways. Research on this compound suggests it can modulate the function of certain receptor complexes. It has been reported to enhance ligand-receptor interactions by inducing allosteric changes in the conformation of the receptor. nih.gov

A notable finding is its interaction with the GABA-benzodiazepine receptor complex. Studies have shown that the compound can increase the binding interaction at this complex, which is a primary target for anxiolytic drugs. nih.gov This suggests a potential GABA-modulating action. Additionally, the succinate derivative of the compound has been shown to increase affinity for receptors such as GPR91, a G-protein coupled receptor that is activated by succinate, highlighting how different forms of the molecule can exhibit varied receptor interactions. nih.gov

Table 2: In Vitro Receptor Interactions of this compound

| Receptor Target | Observed Interaction | Reference |

|---|---|---|

| GABA-benzodiazepine receptor complex | Increased binding interaction | nih.gov |

This compound in Materials Science (Excluding Physical Properties)

The unique chemical structure of this compound, featuring a pyridine ring with hydroxyl and alkyl substituents, lends itself to exploration in materials science. Research in this area focuses on leveraging these structural features to create new materials with specific, programmed functionalities.

The incorporation of active molecules into polymer matrices is a common strategy to create functional materials, particularly for controlled release applications. Research has explored the use of this compound (as Emoxypine) in such systems. Patent literature describes modified-release formulations where the compound is incorporated into a matrix with a rate-controlling polymer. google.com These polymers, which can include cellulosic derivatives like ethyl cellulose (B213188) or complex salts of alginic acid, are designed to release the active compound over a prolonged period. google.com The weight ratio of the compound to the polymer is a critical parameter that dictates the release profile. google.com This application demonstrates the use of the compound as a functional component within a larger polymeric structure to achieve a specific technological goal, namely controlled delivery.

While not involving the exact molecule, related research on other hydroxypyridine derivatives further illustrates the potential of this chemical class in polymer science. For instance, 3-hydroxypyridin-4-one (HPO) derivatives have been incorporated into polymers to create iron-chelating materials, showcasing how the hydroxypyridine moiety can be used for specific ligand-binding functions within a polymer backbone. selcuk.edu.tr

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. While direct studies on the self-assembly of this compound are not widely available, research on structurally related hydroxypyridine compounds provides insights into its potential in this area. The hydrogen-bonding capabilities of the hydroxyl group and the potential for π–π stacking interactions involving the pyridine ring are key features that can drive supramolecular assembly.

For example, studies on other functionalized pyridine derivatives have shown that the presence of a hydroxyl group can fundamentally influence the packing and coordination behavior of molecules in the solid state, leading to the formation of specific supramolecular motifs. nih.gov Research on porphyrin systems has also shown that 3-hydroxy pyridine can influence self-assembly and the formation of different polymorphic structures through halogen- and hydrogen-bonding interactions. acs.org These studies on analogous compounds suggest that this compound could potentially be used as a building block in supramolecular chemistry to create ordered nanostructures, although specific research on this compound is needed to confirm this potential.

Future Directions and Emerging Research Avenues for 2 4 Ethylbenzyl 3 Hydroxypyridine

Integration of Artificial Intelligence and Machine Learning in 2-(4-Ethylbenzyl)-3-hydroxypyridine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research by accelerating the discovery and optimization of novel molecules. researchgate.net For this compound, these computational tools can be applied to predict its properties, guide the synthesis of superior analogues, and elucidate its mechanism of action at a molecular level.

Research has already demonstrated the power of AI in designing novel pyridine (B92270) derivatives for specific biological activities. nih.gov ML models can be trained on vast datasets of chemical structures and their associated biological and physicochemical properties to identify promising new compounds. nih.gov This data-driven approach can significantly reduce the time and cost associated with traditional, intuition-driven research. researchgate.netnih.gov

Potential applications of AI/ML in the study of this compound include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, toxicity, and pharmacokinetic profiles of novel analogues without the need for immediate synthesis.

De Novo Design: Utilizing generative AI models to design new this compound derivatives with optimized properties. These models can explore a vast chemical space to propose structures with high predicted efficacy and safety. nih.gov

Reaction Prediction and Synthesis Planning: Employing AI to predict the outcomes of chemical reactions and devise the most efficient synthetic routes, thereby streamlining the production of the compound and its derivatives. researchgate.net

Mechanism of Action Elucidation: Using ML to analyze complex biological data from genomics, proteomics, and metabolomics studies to identify the molecular targets and pathways affected by this compound.

| AI/ML Model/Technique | Potential Application for this compound Research | Relevant Findings from Literature |

| Generative Adversarial Networks (GANs) | Design of novel analogues with desired physicochemical and biological properties. | AI has been used to design novel pyridine derivatives with potential antidiabetic and anticancer activities. nih.gov |

| Recurrent Neural Networks (RNNs) | Prediction of synthetic pathways and optimization of reaction conditions. | Machine learning algorithms are capable of generating retrosynthetic pathways, simplifying synthesis planning. researchgate.net |

| Graph Convolutional Networks (GCNs) | Prediction of molecular properties, protein-ligand binding affinity, and toxicity. | ML models can accurately predict adsorption capacity from adsorbent structures, as shown with pyridine-based polymers. nih.gov |

| Support Vector Machines (SVM) | Classification of active vs. inactive analogues based on structural features. | Used in QSAR studies to classify compounds based on their biological activity. |

| Density Functional Theory (DFT) | Computational investigation of reaction mechanisms and electronic structures to understand selectivity. youtube.com | DFT calculations have been used to elucidate reaction mechanisms and justify screening results for pyridine polymers. nih.gov |

High-Throughput Screening Methodologies for this compound Analogue Discovery

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. nih.govnih.gov For this compound, HTS can be employed to screen libraries of its analogues against various biological targets, significantly accelerating the discovery of lead compounds for drug development or other applications.

The process involves miniaturizing assays into a microplate format and using automated robotics to handle liquids and readouts. sigmaaldrich.com This allows for massive parallel synthesis and testing, generating large datasets that can, in turn, be fed into the AI/ML models mentioned previously. nih.gov

Key HTS strategies applicable to this compound research include:

Target-Based Screening: Testing a library of analogues against a specific, purified biological target (e.g., an enzyme or receptor) to identify direct modulators.

Phenotypic Screening: Assessing the effects of analogues on whole cells or organisms to identify compounds that produce a desired physiological change, without a priori knowledge of the specific target.

Fragment-Based Screening: Screening smaller chemical fragments to identify low-affinity binders that can then be chemically elaborated into more potent, lead-like molecules.

Repurposing Screens: Testing this compound and its derivatives against a wide range of disease models to find new therapeutic applications for existing compounds. nih.gov

| HTS Methodology | Description | Application in this compound Research |

| Biochemical Assays | Measure the effect of compounds on the activity of a purified target protein (e.g., enzyme inhibition). | To identify analogues that directly inhibit a specific enzyme implicated in a disease pathway. |

| Cell-Based Assays | Monitor cellular responses such as cell viability, proliferation, apoptosis, or reporter gene expression. medchemexpress.com | To discover analogues with anticancer activity by measuring their effect on cancer cell line proliferation. nih.gov |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to quantify multiple phenotypic changes in cells simultaneously. | To gain deeper insights into the mechanism of action by observing changes in cellular morphology or protein localization. |

| DNA-Encoded Library (DEL) Technology | Screens vast libraries of compounds where each molecule is tagged with a unique DNA barcode for identification. | To efficiently screen billions of diverse 3-hydroxypyridine (B118123) analogues for binding to a target of interest. |

Collaborative Research Opportunities in this compound Chemistry

The complexity of modern scientific challenges necessitates a collaborative approach. The full exploration of this compound's potential requires the convergence of expertise from various scientific disciplines. Establishing research consortia and partnerships between academia and industry can pool resources, share knowledge, and overcome the limitations of individual research groups. rsc.org